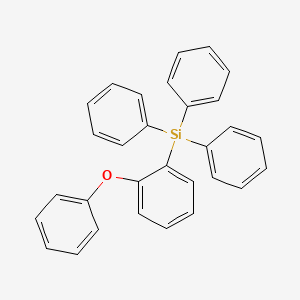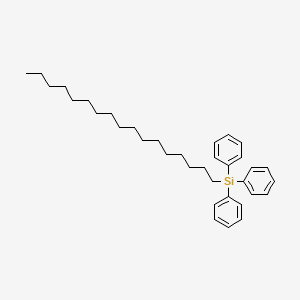
(2-Phenoxyphenyl)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C30H24OSi and a molecular weight of 428.61 g/mol . This compound is characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a triphenylsilane moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)triphenylsilane typically involves the reaction of phenoxyphenyl derivatives with triphenylsilane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxyphenyl halides react with triphenylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenoxyphenyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to form silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include phenol derivatives, silane derivatives, and various substituted phenoxyphenyl compounds .
Wissenschaftliche Forschungsanwendungen
(2-Phenoxyphenyl)triphenylsilane is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which (2-Phenoxyphenyl)triphenylsilane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The phenoxy group can form hydrogen bonds and π-π interactions with target molecules, while the triphenylsilane moiety can enhance the compound’s stability and lipophilicity . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Phenylphenyl)triphenylsilane
- (2-Methoxyphenyl)triphenylsilane
- (2-Chlorophenyl)triphenylsilane
Uniqueness
(2-Phenoxyphenyl)triphenylsilane is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional hydrogen bonding and π-π interactions, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
18847-88-6 |
|---|---|
Molekularformel |
C30H24OSi |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H24OSi/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI-Schlüssel |
GHVYRUCUQCNEMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)










